![molecular formula C10H19N3O B14603942 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- CAS No. 61155-15-5](/img/structure/B14603942.png)
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- is a bicyclic compound containing nitrogen atoms within its structure.
Vorbereitungsmethoden
The synthesis of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow reactors .
Analyse Chemischer Reaktionen
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- has found extensive applications in scientific research, including:
Organic Chemistry: It is used as a catalyst in various organic reactions, including polymer synthesis and recycling, as well as the synthesis of carboxylic acid derivatives.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired effects .
Vergleich Mit ähnlichen Verbindungen
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- can be compared with other similar compounds, such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Both compounds are bicyclic and contain nitrogen atoms, but TBD is known for its application as a powerful organocatalyst.
3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride: This compound shares a similar bicyclic structure but differs in the position and type of substituents.
The uniqueness of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- lies in its specific substitution pattern and the resulting chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
61155-15-5 |
|---|---|
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
3-ethyl-7-methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-13(10(12)14)7-6-11(9)2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
OAJWETDCTBHIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2CN(C1=O)CCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

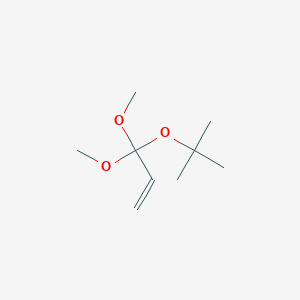

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)
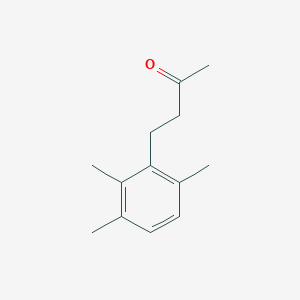
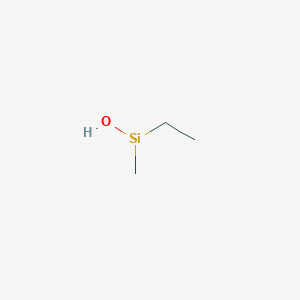
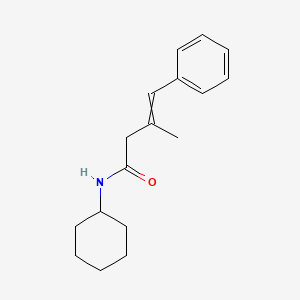


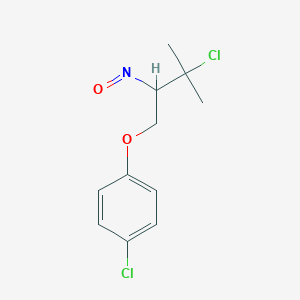
![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)


